CCT251545 analogue, known as Compound 51, is a potent and selective inhibitor of cyclin-dependent kinases 8 and 19 (CDK8 and CDK19). These kinases are integral components of the Mediator complex, which plays a crucial role in regulating transcription pathways, particularly in oncogenic processes. The compound exhibits IC50 values of 5.1 nM for CDK8 and 5.6 nM for CDK19, indicating its high potency against these targets . The significance of Compound 51 lies in its potential applications in cancer therapy, especially in cases where CDK8 is implicated as an oncogene, such as in gastric and colorectal cancers.
Compound 51 is classified as a small molecule inhibitor that selectively targets CDK8 and CDK19. It was developed through structure-activity relationship studies based on the parent compound CCT251545, which was identified through cell-based screening for its ability to inhibit the WNT signaling pathway . The compound's development involved extensive chemical synthesis and biological evaluation to confirm its efficacy and selectivity among a wide range of kinases.
The synthesis of Compound 51 involves several key steps, primarily utilizing nucleophilic substitution reactions followed by cross-coupling techniques. The general synthetic route includes:
The synthesis typically employs reagents such as palladium catalysts for the Suzuki reaction and various bases to facilitate the nucleophilic substitutions. The final compound is purified using chromatographic techniques to ensure high purity suitable for biological testing.
Compound 51 features a complex molecular structure characterized by a pyridine core with multiple substituents that enhance its binding affinity for CDK8 and CDK19. The specific arrangement of these substituents is critical for its inhibitory activity.
The crystal structure of Compound 51 in complex with CDK8 reveals that it binds within the ATP-binding pocket, engaging in key interactions that stabilize the inhibitor-protein complex. Notably, it forms hydrogen bonds with critical amino acid residues in the kinase domain .
Compound 51 has been shown to effectively inhibit phosphorylation events mediated by CDK8/19, specifically targeting phospho-STAT1SER727 in colorectal carcinoma cells. This inhibition is evidenced by dose-dependent responses observed in cellular assays .
The compound's mechanism involves competitive inhibition at the ATP-binding site of CDK8/19, preventing substrate phosphorylation and subsequent signaling cascades that promote oncogenesis.
The primary mechanism of action for Compound 51 involves its competitive inhibition of CDK8 and CDK19 activity. By binding to the ATP-binding site, it prevents these kinases from phosphorylating their substrates, thereby disrupting transcriptional regulation associated with cancer progression.
In vitro studies demonstrate that Compound 51 significantly reduces levels of phospho-STAT1SER727 in human colorectal carcinoma cell lines, indicating effective modulation of CDK8/19 activity . Additionally, pharmacokinetic studies in animal models show that it maintains its inhibitory effects over time when administered at appropriate dosages.
Compound 51 is soluble in dimethyl sulfoxide (DMSO), which facilitates its use in biological assays. Its stability under various conditions has been confirmed through storage studies at low temperatures .
The compound exhibits characteristics typical of small molecule inhibitors, including high potency and selectivity against specific kinases. Its pharmacokinetic profile indicates moderate clearance rates and bioavailability when tested in vivo .
Compound 51 serves as a valuable chemical tool for exploring the roles of CDK8 and CDK19 in various biological contexts, particularly in cancer research. Its ability to selectively inhibit these kinases makes it an important candidate for further development as a therapeutic agent targeting malignancies driven by aberrant transcriptional regulation.
Compound 51 (CCT251545 analogue) is a potent, selective inhibitor of CDK8 and CDK19 kinase domains, exhibiting biochemical IC₅₀ values of 5.1 nM and 5.6 nM, respectively [1]. Its ATP-competitive binding mode was elucidated through X-ray crystallography studies (PDB ID: 5BNJ), revealing a type I binding mechanism characterized by deep insertion into the ATP-binding cleft of CDK8 [3] [6]. Key structural interactions include:
Table 1: Key Structural Interactions of Compound 51 with CDK8 Kinase Domain
Binding Site Region | Residue Interactions | Interaction Type | Functional Significance |
---|---|---|---|
Hinge region | Ala100 (backbone) | Dual H-bond | Mimics ATP binding; anchors inhibitor |
Hydrophobic pocket | Val27, Leu73 | Van der Waals | Enhances selectivity over CDK2/CDK9 |
C-terminal lobe | Arg356, His298 | Salt bridge/π-stacking | Stabilizes inactive conformation |
Allosteric site | Lys52 | Electrostatic | Modulates kinase activation loop dynamics |
This binding mode confers >100-fold selectivity over 291 other kinases, attributed to steric incompatibilities with non-Mediator CDKs and the unique CDK8/19 C-terminal topology [6] [8]. Molecular dynamics simulations confirm that Compound 51 binding restricts conformational flexibility of the activation loop, preventing cyclin C-mediated kinase activation [3] [7].
The Mediator kinase module (CDK8/19-cyclin C-MED12/13) regulates transcriptional initiation and enhancer-promoter looping. Compound 51 disrupts this module via:
Table 2: Functional Consequences of Mediator Kinase Module Disruption by Compound 51
Mediator Module Function | Effect of Compound 51 | Downstream Impact |
---|---|---|
STAT1 phosphorylation | Inhibition (IC₅₀ = 17.9 nM) | Attenuated interferon response signaling |
β-catenin/TCF activity | Reduced WNT reporter activity (EC₅₀ = 32 nM) | Suppressed oncogene expression in CRC |
Enhancer-promoter looping | Disrupted MED12/13 chromatin occupancy (ChIP-qPCR) | Altered super-enhancer driven transcription |
RNA Pol II recruitment | Delayed mediator-pol II complex assembly (FRET assays) | Context-dependent gene activation/repression |
Notably, SILAC-based proteomic profiling confirmed that Compound 51 analogues selectively displace CDK8/19-bound Mediator components (e.g., MED1, MED14) without affecting non-Mediator complexes, validating target specificity [6] [8].
CDK8/19 regulate transcriptional elongation by phosphorylating the RNA Polymerase II (Pol II) C-terminal domain (CTD). Compound 51 alters Pol II dynamics through:
These effects are context-dependent: In SW620 xenografts, in vivo inhibition of pSTAT1SER727 by Compound 51 (5 mg/kg oral dose) correlates with downregulation of Pol II-phosphorylation-dependent oncogenes, confirming target-specific transcriptional modulation [1] [6].
CAS No.: 32986-79-1
CAS No.: 7412-67-1
CAS No.: 802855-66-9
CAS No.: 195157-34-7
CAS No.: 4261-17-0
CAS No.: 117960-49-3